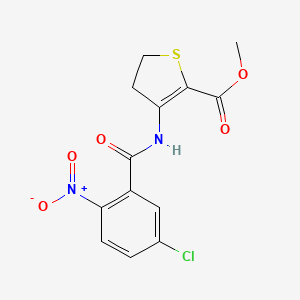

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

Description

Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate is a heterocyclic organic compound featuring a 4,5-dihydrothiophene core substituted at position 2 with a methyl ester and at position 3 with a 5-chloro-2-nitrobenzamido group. The dihydrothiophene ring imparts partial saturation, reducing aromaticity compared to fully conjugated thiophenes. This compound is of interest in medicinal and synthetic chemistry due to its structural complexity and functional group diversity.

Properties

IUPAC Name |

methyl 4-[(5-chloro-2-nitrobenzoyl)amino]-2,3-dihydrothiophene-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O5S/c1-21-13(18)11-9(4-5-22-11)15-12(17)8-6-7(14)2-3-10(8)16(19)20/h2-3,6H,4-5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJSUHVVNPWYFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(CCS1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview of Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate

This compound is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities. The incorporation of a thiophene ring and nitro group suggests potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

- Chemical Formula : C₁₃H₁₃ClN₂O₃S

- Molecular Weight : Approximately 300.77 g/mol

- Structural Features :

- Thiophene ring contributes to electron delocalization.

- Nitro group may enhance reactivity and biological interactions.

- Amido linkage can influence solubility and bioavailability.

Antimicrobial Activity

Compounds containing thiophene and nitro groups have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 - 0.5 mg/mL |

| Escherichia coli | 0.5 - 1 mg/mL |

| Pseudomonas aeruginosa | 0.5 - 1 mg/mL |

Anti-inflammatory Effects

Research indicates that compounds similar to this compound may possess anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Anticancer Potential

Thiophene derivatives have been studied for their anticancer activity. They may induce apoptosis in cancer cells or inhibit tumor growth by disrupting cell cycle progression.

Case Studies

-

Case Study on Anticancer Activity :

- A study demonstrated that a thiophene-based compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway.

- The compound was found to downregulate Bcl-2 expression while upregulating Bax expression.

-

Case Study on Antimicrobial Efficacy :

- A series of experiments showed that derivatives with similar structural motifs displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Methyl 3-[2-(2,4-Dichlorophenoxy)acetamido]-4,5-dihydrothiophene-2-carboxylate (BI82237)

- Core Structure : Shares the 4,5-dihydrothiophene-2-carboxylate backbone.

- Substituents: At position 3, a 2-(2,4-dichlorophenoxy)acetamido group replaces the nitro-chloro benzamido group.

- Key Differences: The phenoxyacetamido substituent introduces a bulkier, lipophilic dichlorophenoxy moiety, enhancing hydrophobicity compared to the aromatic benzamido group. Molecular Weight: 362.2283 g/mol (C₁₄H₁₃Cl₂NO₄S) vs. inferred ~370–380 g/mol for the target compound.

Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate

- Core Structure : Benzo[b]thiophene fused with a benzene ring, fully unsaturated, versus the partially saturated dihydrothiophene.

- Substituents : Hydroxy and methyl groups at positions 5 and 3, respectively, with two oxo groups at positions 4 and 7.

- Oxo groups at positions 4 and 7 elevate polarity and hydrogen-bonding capacity, likely increasing solubility in polar solvents. Synthesis: Prepared via acetylation with acetic anhydride and BF₃·Et₂O, contrasting with the target compound’s likely amidation or nitration steps.

Functional Group Impact on Properties

Electron-Withdrawing vs. Lipophilic Groups

- In BI82237, the dichlorophenoxy group enhances lipophilicity, favoring membrane permeability .

- The hydroxy and oxo groups in ’s compound increase hydrogen-bonding capacity, which may improve crystallinity (mp 153–156°C) compared to the target compound .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(5-chloro-2-nitrobenzamido)-4,5-dihydrothiophene-2-carboxylate, and what key reaction conditions should be optimized?

The synthesis typically involves multi-step reactions, including:

- Amidation : Coupling 5-chloro-2-nitrobenzoyl chloride with a dihydrothiophene precursor under anhydrous conditions (e.g., dry CH₂Cl₂) using a base like triethylamine (Et₃N) to neutralize HCl byproducts .

- Esterification : Methylation of the carboxylic acid intermediate using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base .

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive amines during synthesis, followed by acidic or enzymatic deprotection .

Q. Key Optimization Parameters :

- Temperature control (0°C to room temperature for sensitive steps).

- Solvent choice (e.g., THF for lithiation steps, CH₂Cl₂ for acylations).

- Reaction monitoring via TLC or HPLC to ensure completion .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should be prioritized?

Q. How do the functional groups in this compound influence its reactivity and intermolecular interactions?

- Nitro Group (NO₂) : Enhances electrophilic aromatic substitution reactivity and participates in hydrogen bonding as an acceptor .

- Amide (CONH) : Stabilizes the structure via intramolecular hydrogen bonds and interacts with biological targets (e.g., enzymes) .

- Methyl Ester (COOCH₃) : Moderates solubility in polar solvents and can undergo hydrolysis under basic conditions .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed using X-ray crystallography?

Q. How can hydrogen-bonding patterns in the crystal structure inform the design of analogs with improved stability?

- Graph Set Analysis : Use Etter’s methodology to classify hydrogen bonds (e.g., D = donor, A = acceptor). For example, N–H···O=C interactions often form R₂²(8) motifs, stabilizing the lattice .

- Design Implications : Introduce substituents (e.g., methoxy groups) to strengthen intermolecular interactions or disrupt competing polymorphs .

Q. What strategies are recommended for resolving contradictions in biological activity data between in vitro and in vivo studies?

- Metabolic Stability Assays : Test for esterase-mediated hydrolysis of the methyl ester group, which may reduce bioavailability in vivo .

- SAR Analysis : Compare analogs with modified dihydrothiophene rings (e.g., saturated vs. unsaturated) to isolate pharmacophore contributions .

- Docking Studies : Model interactions with target proteins (e.g., GABA aminotransferase) to explain discrepancies in inhibitory potency .

Q. How can computational methods enhance the prediction of synthetic pathways or bioactivity for this compound?

- Retrosynthetic Analysis : Use tools like Chematica to identify viable routes prioritizing Boc-protected intermediates .

- DFT Calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing frontier molecular orbitals .

- Molecular Dynamics : Simulate membrane permeability based on logP values (~2.5–3.0) and hydrogen-bonding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.